4-(Azidomethyl)-3-fluorobenzonitrile

Description

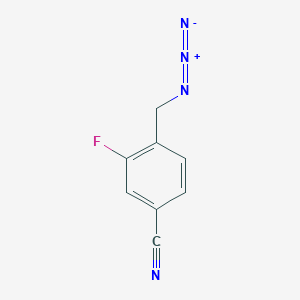

4-(Azidomethyl)-3-fluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl (-CH₂N₃) group at the para position and a fluorine atom at the meta position relative to the nitrile (-CN) group. This structure combines electron-withdrawing substituents (fluorine and nitrile) with a reactive azide moiety, making it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications. Its unique electronic and steric properties influence its reactivity and stability compared to analogs .

Properties

IUPAC Name |

4-(azidomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4/c9-8-3-6(4-10)1-2-7(8)5-12-13-11/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKTJUEGNLANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-24-8 | |

| Record name | 4-(azidomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-3-fluorobenzonitrile typically involves the nucleophilic substitution reaction of 4-(bromomethyl)-3-fluorobenzonitrile with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process. The reaction can be represented as follows:

4-(Bromomethyl)-3-fluorobenzonitrile+NaN3→this compound+NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines or thiols in the presence of a base.

Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.

Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst.

Major Products

Substitution Reactions: Substituted benzonitriles with various functional groups.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Aminomethyl derivatives.

Scientific Research Applications

4-(Azidomethyl)-3-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules.

Materials Science: It is used in the development of functional materials, such as polymers and optoelectronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-3-fluorobenzonitrile is primarily based on the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrene intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Reactivity in Click Chemistry

The azidomethyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, electronic and steric factors significantly affect reaction efficiency:

- 4-(Azidomethyl)benzonitrile : Exhibits reduced yields (68–93%) in cycloadditions due to the electron-withdrawing nitrile group, which deactivates the azide .

- 1-(Azidomethyl)-3-fluorobenzene : Demonstrates moderate reactivity in forming triazoles but lacks the nitrile group, simplifying its electronic profile .

- This compound : The combined electron-withdrawing effects of -F and -CN likely further reduce azide reactivity, though specific yield data are unavailable. This compound may require optimized conditions (e.g., elevated temperatures or prolonged reaction times) for efficient cycloaddition .

Pharmaceutical Relevance

Fluorinated benzonitriles are prevalent in drug discovery due to their metabolic stability and binding affinity. For example:

- Patent Compounds : (S)-4-(4-...) derivatives highlight the use of fluorobenzonitrile scaffolds in oncology therapeutics .

The azidomethyl group in this compound could serve as a clickable handle for bioconjugation or prodrug strategies.

Research Findings and Data

Corrosion Inhibition Comparison

A study on triazole derivatives synthesized from azidomethyl benzenes revealed:

- 1-(Azidomethyl)-4-fluorobenzene : Produced triazoles with moderate corrosion inhibition (60–75% efficiency) on steel in acidic media.

- Non-fluorinated analogs: Showed lower inhibition (50–65%), suggesting fluorine enhances adsorption via dipole interactions .

Physical Properties

| Property | This compound | 4-(Bromomethyl)-3-fluorobenzonitrile |

|---|---|---|

| Molecular Weight (g/mol) | ~178.14 | 214.03 |

| Melting Point | Not reported | White to light yellow crystalline |

| Reactivity | Click chemistry | Nucleophilic substitution |

| Stability | Sensitive to light/heat | Stable under inert conditions |

Biological Activity

4-(Azidomethyl)-3-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C8H7FN4

- Molecular Weight : 178.17 g/mol

- CAS Number : 100123-45-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits potential against a range of bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes.

- Receptor Binding : It has been shown to bind with high affinity to certain receptors, altering signaling pathways that lead to cell apoptosis or growth inhibition.

Biochemical Pathways

The compound's action may involve several biochemical pathways, including:

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Anticancer Activity Assessment

- In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications to the azidomethyl and fluorobenzonitrile groups can significantly affect biological activity, indicating the importance of these functional groups in drug design.

- Synergistic Effects : Combination studies with other antimicrobial agents have shown enhanced efficacy when used alongside traditional antibiotics, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.